10-Bromo-1-decene

描述

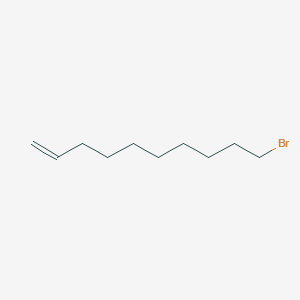

Structure

3D Structure

属性

IUPAC Name |

10-bromodec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19Br/c1-2-3-4-5-6-7-8-9-10-11/h2H,1,3-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVPJOMYWVYPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337553 | |

| Record name | 10-Bromo-1-decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62871-09-4 | |

| Record name | 10-Bromo-1-decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Bromo-1-decene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 10-Bromo-1-decene

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Bromo-1-decene is a bifunctional organobromine compound that serves as a versatile building block in organic synthesis. Its unique structure, featuring a terminal alkene and a primary alkyl bromide, allows for selective chemical transformations at either end of the ten-carbon chain. This dual reactivity makes it a valuable intermediate in the synthesis of a wide array of complex molecules, including pharmaceutical ingredients and specialty polymers.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental considerations, and key applications relevant to research and drug development.

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. The compound is a colorless to pale yellow transparent liquid at room temperature.[2]

Data Presentation

A summary of the key quantitative physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉Br | [3] |

| Molecular Weight | 219.16 g/mol | [3] |

| Density | 1.092 g/mL at 25 °C | |

| Boiling Point | 50 °C at 0.3 mmHg | |

| Melting Point | Not available (liquid at room temperature) | [4] |

| Refractive Index (n20/D) | 1.4660 | |

| Flash Point | 96.67 °C (206.0 °F) - closed cup | |

| Solubility | Immiscible with water; soluble in organic solvents. | [5] |

Experimental Protocols & Considerations

The accurate determination of physicochemical properties is fundamental to the characterization of any chemical substance. While specific experimental reports for this compound are not extensively detailed in publicly available literature, the methodologies for analogous haloalkanes are well-established.

Boiling Point Determination: The boiling point of this compound is typically determined under reduced pressure to prevent decomposition at higher temperatures. A standard method involves vacuum distillation, where the temperature of the vapor in equilibrium with the boiling liquid is measured at a specific, controlled pressure.

Density Measurement: The density of liquid this compound can be determined using a pycnometer or a digital density meter.[6] The measurement should be conducted at a constant, recorded temperature, as density is temperature-dependent.

Refractive Index Measurement: A refractometer, such as an Abbé refractometer, is used to measure the refractive index of the liquid. This property is also temperature-dependent and is typically reported at 20 °C using the sodium D-line (589 nm).

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of this compound. The ¹H NMR spectrum would show characteristic signals for the vinyl protons of the terminal alkene and the methylene (B1212753) protons adjacent to the bromine atom.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the C=C double bond (around 1640 cm⁻¹) and the C-Br bond (in the fingerprint region).[3]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.[3]

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups.

Grignard Reagent Formation

The primary alkyl bromide can readily react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 9-decenylmagnesium bromide.[1] This powerful nucleophile can then be used to form new carbon-carbon bonds by reacting with a variety of electrophiles, such as aldehydes, ketones, and esters.[1]

Caption: Formation of 9-Decenylmagnesium bromide.

Reactions of the Alkene

The terminal double bond can undergo a variety of addition reactions, including hydrogenation, halogenation, hydrohalogenation, and epoxidation.[1] This allows for the introduction of new functional groups at the other end of the carbon chain.

Applications in Drug Development and Material Science

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and functionalized polymers.[1][7] Its ability to act as a linker molecule, connecting different molecular fragments, makes it valuable in the construction of complex bioactive molecules and novel materials.[8] For example, it can be used to synthesize long-chain functionalized molecules that can be incorporated into drug delivery systems or used to modify the surface properties of materials.[7][8]

Synthesis Workflow

The most common laboratory synthesis of this compound involves the bromination of 9-decen-1-ol (B78377) using a suitable brominating agent such as phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (B44618) and carbon tetrabromide.[2]

Caption: General synthesis workflow for this compound.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the fields of drug discovery and materials science. A thorough understanding of its physicochemical properties and reactivity is essential for its effective utilization in the laboratory. This guide provides a foundational understanding of these core aspects to aid researchers and scientists in their synthetic endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS#: 62871-09-4 [m.chemicalbook.com]

- 3. This compound | C10H19Br | CID 543384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. organicmystery.com [organicmystery.com]

- 6. Physical Properties of Haloalkanes and Haloarenes [unacademy.com]

- 7. innospk.com [innospk.com]

- 8. gmchemic.com [gmchemic.com]

Synthesis of 10-Bromo-1-decene from 9-decen-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 10-bromo-1-decene from 9-decen-1-ol (B78377), a key transformation for introducing a terminal bromoalkene functionality. This versatile building block is valuable in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. Two primary and effective methods for this conversion will be discussed in detail: the Appel reaction, utilizing triphenylphosphine (B44618) and carbon tetrabromide, and bromination using phosphorus tribromide.

Method 1: The Appel Reaction

The Appel reaction is a highly efficient method for converting primary and secondary alcohols to the corresponding alkyl halides under mild conditions. This reaction typically proceeds with high yields and is compatible with a wide range of functional groups, including the terminal alkene present in the substrate.

Reaction Scheme:

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| 9-decen-1-ol | 1.0 eq (64.1 mmol) | |

| Triphenylphosphine (PPh₃) | 1.3 eq (83.1 mmol) | |

| Carbon Tetrabromide (CBr₄) | 1.3 eq (83.2 mmol) | |

| Solvent | Dichloromethane (B109758) (CH₂Cl₂) | |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temperature | |

| Reaction Time | 15 hours | |

| Product | ||

| This compound | Colorless transparent liquid | |

| Yield | 100% (14.0 g) | |

| Purification | Silica (B1680970) gel column chromatography (Hexane eluent) |

Experimental Protocol

-

Reaction Setup: To a round bottom flask, add 9-decen-1-ol (10.0 g, 64.1 mmol) and dichloromethane (300 mL).

-

Cooling: Cool the mixture to 0 °C using an ice bath.

-

Reagent Addition: Sequentially add triphenylphosphine (21.8 g, 83.1 mmol) and carbon tetrabromide (27.6 g, 83.2 mmol) to the cooled solution.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature over a period of 1 hour while stirring. Continue stirring for an additional 14 hours.

-

Work-up and Purification: After the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by silica gel column chromatography using hexane (B92381) as the eluent.

-

Product Isolation: Remove the solvent from the collected fractions under vacuum to yield this compound (14.0 g, 63.9 mmol, 100% yield) as a colorless transparent liquid.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound via the Appel reaction.

Method 2: Bromination with Phosphorus Tribromide (PBr₃)

The use of phosphorus tribromide is a classic and widely employed method for the conversion of primary alcohols to alkyl bromides. The reaction generally proceeds via an Sₙ2 mechanism.[1][2] While a specific detailed protocol for 9-decen-1-ol with reported yield was not found in the initial search, a general procedure can be adapted for this substrate.

Reaction Scheme:

Quantitative Data (General Procedure)

| Parameter | Value | Reference |

| Reactants | ||

| 9-decen-1-ol | 1.0 eq | |

| Phosphorus Tribromide (PBr₃) | ~0.4 eq (a slight excess of PBr₃ is often used) | |

| Solvent | Dichloromethane (or neat) | |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temperature | |

| Reaction Time | Typically 1-3 hours | [3] |

| Purification | Aqueous work-up followed by distillation or chromatography | [3] |

General Experimental Protocol (Adapted)

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 9-decen-1-ol and anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Add phosphorus tribromide dropwise to the cooled solution via the dropping funnel. It is crucial to add the PBr₃ to the alcohol solution and not the reverse to avoid a runaway reaction.[4]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.[3] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring the mixture over ice water. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or silica gel column chromatography to obtain pure this compound.

Safety and Handling

-

Carbon Tetrabromide (CBr₄): Toxic and should be handled in a well-ventilated fume hood.

-

Phosphorus Tribromide (PBr₃): Corrosive and reacts violently with water. Handle with extreme care in a fume hood and under anhydrous conditions.

-

Dichloromethane (CH₂Cl₂): A volatile and potentially carcinogenic solvent. Use appropriate personal protective equipment and work in a fume hood.

Conclusion

Both the Appel reaction and bromination with phosphorus tribromide are effective methods for the synthesis of this compound from 9-decen-1-ol. The Appel reaction, as documented, provides a near-quantitative yield under mild conditions, making it an excellent choice for this transformation. The PBr₃ method is a reliable alternative, though careful control of the reaction conditions is necessary to ensure a safe and efficient reaction. The choice of method may depend on the availability of reagents, desired scale, and the specific requirements of the subsequent synthetic steps.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Substitution with PBr3 & SOCl2 [Video Lecture] - Chad's Prep® [chadsprep.com]

- 3. benchchem.com [benchchem.com]

- 4. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

10-Bromo-1-decene CAS number and molecular weight

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 10-Bromo-1-decene (CAS No: 62871-09-4), a bifunctional linear hydrocarbon widely utilized as a precursor in organic synthesis. This document details its chemical and physical properties, provides validated experimental protocols for its synthesis, and outlines its application in forming organometallic reagents for subsequent carbon-carbon bond-forming reactions. Spectroscopic data are provided for analytical verification. The information herein is intended to support researchers in the effective application of this versatile chemical intermediate.

Chemical Identity and Properties

This compound is an organobromine compound featuring a terminal alkene and a primary alkyl bromide. This unique structure allows for selective chemical transformations at either functional group, making it a valuable building block in the synthesis of polymers, pharmaceuticals, and other fine chemicals.[1][2]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 62871-09-4 | |

| Molecular Formula | C₁₀H₁₉Br | [3] |

| Molecular Weight | 219.16 g/mol | [3] |

| Appearance | Colorless to pale yellow transparent liquid | [4] |

| Density | 1.092 g/mL at 25 °C | [4] |

| Boiling Point | 50 °C at 0.3 mmHg | [4] |

| Refractive Index (n²⁰/D) | 1.4660 | [4] |

| Flash Point | 97 °C (206 °F) |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of this compound's identity and purity. The following tables summarize the expected spectral features.

Table 1.2.1: ¹H and ¹³C NMR Spectral Data

| Nucleus | Chemical Shift (δ) ppm | Description |

| ¹H NMR | ~5.8 | Alkene CH |

| ~4.9-5.0 | Alkene CH₂ | |

| ~3.4 | CH₂ adjacent to Br | |

| ~2.0 | Allylic CH₂ | |

| ~1.8 | CH₂ adjacent to CH₂Br | |

| ~1.3-1.4 | Bulk methylene (B1212753) (CH₂)n chain | |

| ¹³C NMR | ~139 | Alkene CH |

| ~114 | Alkene CH₂ | |

| ~34 | Carbon adjacent to Br | |

| ~33 | Allylic Carbon | |

| ~28-29 | Bulk methylene (CH₂)n carbons |

Note: NMR chemical shifts are approximate and can vary based on the solvent and instrument used.

Table 1.2.2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3075 | =C-H | Stretching |

| ~2925, ~2850 | C-H (alkane) | Stretching |

| ~1640 | C=C | Stretching |

| ~990, ~910 | =C-H | Out-of-plane bending (wag) |

| ~640 | C-Br | Stretching |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in a Grignard reaction, a common application.

Synthesis of this compound from 9-Decen-1-ol (B78377)

This protocol describes the bromination of 9-decen-1-ol using triphenylphosphine (B44618) and carbon tetrabromide, a variation of the Appel reaction.[4]

Methodology:

-

To a round-bottom flask, add 9-decen-1-ol (10.0 g, 64.1 mmol) and dichloromethane (B109758) (300 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

With stirring, add triphenylphosphine (21.8 g, 83.1 mmol) followed by carbon tetrabromide (27.6 g, 83.2 mmol).

-

Allow the reaction mixture to slowly warm to room temperature over approximately 1 hour.

-

Continue stirring at room temperature for 14 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography, eluting with hexane.

-

Remove the solvent from the collected fractions under vacuum to yield this compound as a colorless, transparent liquid.

Caption: Synthesis of this compound via the Appel reaction.

Application: Grignard Reagent Formation and Reaction

This compound is an excellent substrate for the formation of its corresponding Grignard reagent, 9-decenylmagnesium bromide. This organometallic intermediate can then be used in nucleophilic addition reactions, for instance, in the synthesis of (R)-tridec-12-en-2-ol.

Methodology: This protocol is a representative procedure for Grignard reagent formation and subsequent reaction with an epoxide.

Part A: Preparation of 9-Decenylmagnesium Bromide

-

Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings (1.1 eq.) in a flask equipped with a reflux condenser and a dropping funnel.

-

Add a small volume of anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) to cover the magnesium.

-

In the dropping funnel, prepare a solution of this compound (1.0 eq.) in the anhydrous solvent.

-

Add a small portion of the bromide solution to the magnesium. Initiation may be required (e.g., gentle warming, addition of an iodine crystal).

-

Once the exothermic reaction begins, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting grey solution is the Grignard reagent.

Part B: Reaction with Propylene Oxide

-

Cool the freshly prepared Grignard reagent solution to 0 °C.

-

Slowly add a solution of (R)-propylene oxide (1.0 eq.) in the anhydrous solvent to the Grignard reagent.

-

Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or GC).

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude alcohol, (R)-tridec-12-en-2-ol, by column chromatography.

Caption: Reaction pathway for the synthesis of a secondary alcohol.

Conclusion

This compound serves as a fundamental and versatile intermediate in synthetic chemistry. Its bifunctional nature allows for a wide range of chemical modifications, making it a valuable tool for constructing more complex molecular architectures. The protocols and data provided in this guide are intended to facilitate its effective use in research and development settings.

References

A Technical Guide to the Solubility of 10-Bromo-1-decene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 10-Bromo-1-decene, a versatile haloalkene intermediate used in a variety of synthetic applications, including the development of novel polymers and pharmaceutical agents.[1] Understanding the solubility of this compound is critical for optimizing reaction conditions, developing purification strategies, and formulating products.

Given the absence of extensive published quantitative solubility data, this document presents a predictive analysis based on established chemical principles. Furthermore, it provides a detailed experimental protocol for the precise determination of its solubility in various organic solvents, equipping researchers with the necessary tools for their specific applications.

Predicted Solubility of this compound

The principle of "like dissolves like" is the primary predictor of solubility.[2] this compound (C₁₀H₁₉Br) possesses a long, non-polar ten-carbon chain and a weakly polar carbon-bromine bond. This structure dictates that it will be most soluble in non-polar or weakly polar organic solvents, where the intermolecular forces (primarily London dispersion forces) are similar to its own.[3][4] Conversely, it is expected to have very low solubility in highly polar solvents like water, as it cannot form the strong hydrogen bonds necessary to dissolve effectively.[1][5]

The following table summarizes the predicted solubility of this compound in a selection of common organic solvents, categorized by solvent type.

| Solvent Category | Examples | Predicted Solubility | Rationale |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Miscible | The non-polar hydrocarbon chain of this compound interacts favorably with the non-polar aliphatic solvents through similar van der Waals forces.[3] |

| Non-Polar Aromatic | Toluene, Benzene, Xylenes | Miscible | Similar non-polar characteristics and strong van der Waals interactions promote complete miscibility. |

| Halogenated | Dichloromethane (DCM), Chloroform | Miscible | The presence of a halogen atom and overall low polarity create a highly compatible solvent environment.[1] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Highly Soluble / Miscible | These solvents have low to moderate polarity and can effectively solvate the alkyl halide.[5] |

| Esters | Ethyl Acetate (B1210297) | Highly Soluble | Ethyl acetate is a moderately polar solvent that can effectively dissolve other moderately polar and non-polar compounds. |

| Ketones | Acetone | Soluble | Acetone is a polar aprotic solvent; while solubility is expected to be good, it may be slightly less than in non-polar solvents. |

| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly to Moderately Soluble | The polarity of the hydroxyl group in alcohols makes them less compatible with the long non-polar chain of this compound. Solubility is expected to decrease as the alcohol's carbon chain shortens (Isopropanol > Ethanol > Methanol). |

| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Sparingly Soluble | The high polarity of these solvents makes them poor solvents for largely non-polar molecules like this compound. |

| Polar Protic | Water | Insoluble / Sparingly Soluble | This compound is unable to disrupt the strong hydrogen bonding network of water, leading to very low solubility.[3][6][5] |

Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method

To obtain precise, quantitative solubility data, the isothermal shake-flask method is a reliable and widely used technique.[7][8] This method involves creating a saturated solution of the solute in the solvent and then measuring the concentration of the dissolved solute.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvent (high purity)

-

Analytical balance

-

Glass vials with screw caps (B75204) or sealed ampoules

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE) and syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

-

Internal standard (for chromatographic analysis)

Procedure:

-

Preparation of the Saturated Solution:

-

Add a known volume of the selected organic solvent to several glass vials.

-

Add an excess amount of this compound to each vial. An excess is confirmed by the presence of a visible, separate liquid phase of the solute after vigorous mixing.

-

Securely seal the vials to prevent any solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours.[9] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.[9]

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the incubator for several hours to allow the undissolved solute to separate completely.

-

Carefully withdraw a sample from the clear, supernatant (solvent) phase using a syringe.

-

Immediately filter the sample using a syringe filter suitable for the organic solvent to remove any microscopic undissolved droplets.

-

Accurately dilute the filtered sample with the pure solvent in a volumetric flask to a concentration that falls within the calibrated range of the analytical instrument. If using an internal standard for GC or HPLC, it should be added at this stage.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in the same solvent with known concentrations.

-

Analyze the calibration standards and the prepared sample using the chosen analytical method (e.g., GC-FID).

-

Construct a calibration curve by plotting the instrument response against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. Khan Academy [khanacademy.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. Haloalkanes - Nomenclature, Isomerism, Preparation and Properties. [chemicalnote.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 9. quora.com [quora.com]

Technical Guide: Physicochemical Properties of 10-Bromo-1-decene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the boiling point and density of 10-Bromo-1-decene (CAS No. 62871-09-4), a versatile building block in organic synthesis. The information is curated for professionals in research and drug development who require precise data for experimental design and process scale-up.

Core Physicochemical Data

The boiling point and density of this compound are critical parameters for its handling, purification, and application in synthetic chemistry. The following tables summarize the key quantitative data available in the literature.

Table 1: Boiling Point of this compound

| Boiling Point (°C) | Pressure | Reference |

| 50 | 0.3 mmHg | [1][2][3][4] |

| 50 | 0.4 hPa | [4] |

| 239.3 | 760 mmHg | [5] |

Note: 0.3 mmHg is approximately equal to 0.4 hPa. The boiling point at 760 mmHg is likely a calculated value.

Table 2: Density of this compound

| Density | Temperature (°C) | Reference |

| 1.092 g/mL | 25 | [1][2][3][6] |

| 1.092 g/cm³ | Not Specified | |

| 1.085 g/cm³ | Not Specified | [5] |

Note: 1 g/mL is equivalent to 1 g/cm³.

Experimental Protocols

While specific experimental procedures for the determination of the boiling point and density of this compound are not detailed in the reviewed literature, this section provides a general methodology for these measurements and a detailed protocol for its synthesis.

Synthesis of this compound from 9-Decen-1-ol (B78377)

A common method for the synthesis of this compound involves the bromination of 9-decen-1-ol.[2][3] A detailed experimental procedure is as follows:

-

Reaction Setup: To a round-bottom flask, add 9-decen-1-ol (10.0 g, 64.1 mmol) and dichloromethane (B109758) (300 mL). Cool the mixture to 0 °C in an ice bath.

-

Addition of Reagents: Subsequently, add triphenylphosphine (B44618) (21.8 g, 83.1 mmol) and carbon tetrabromide (27.6 g, 83.2 mmol) to the cooled mixture.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature over a period of 1 hour and continue stirring for 14 hours.

-

Purification: After the reaction is complete, purify the product by silica (B1680970) gel column chromatography using hexane (B92381) as the eluent.

-

Product Isolation: Remove the solvent under vacuum to yield this compound as a colorless transparent liquid (14.0 g, 63.9 mmol, 100% yield). The spectral data of the obtained product should be in agreement with the commercially available standard.[2]

General Methodology for Boiling Point Determination at Reduced Pressure

The boiling point of a liquid at reduced pressure is typically determined using vacuum distillation.

-

Apparatus Setup: Assemble a distillation apparatus consisting of a distilling flask, a condenser, a receiving flask, and a connection to a vacuum pump. A manometer is included to measure the pressure.

-

Sample Preparation: Place the liquid sample (this compound) in the distilling flask along with boiling chips or a magnetic stirrer to ensure smooth boiling.

-

Evacuation: Gradually evacuate the apparatus to the desired pressure (e.g., 0.3 mmHg).

-

Heating: Gently heat the distilling flask.

-

Data Recording: Record the temperature at which the liquid boils and condenses in the condenser. This temperature is the boiling point at the recorded pressure.

General Methodology for Density Measurement

The density of a liquid can be determined using a pycnometer or a digital density meter.

-

Calibration: Calibrate the pycnometer with a liquid of known density, typically deionized water, at a specific temperature (e.g., 25 °C).

-

Sample Measurement: Fill the pycnometer with the sample liquid (this compound) and measure its mass at the same temperature.

-

Calculation: The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Visualizations

The following diagrams illustrate the synthesis workflow and a logical representation of factors influencing the physical properties of this compound.

References

- 1. This compound 97 62871-09-4 [sigmaaldrich.com]

- 2. innospk.com [innospk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CAS 62871-09-4 | 1300-9-X4 | MDL MFCD00078660 | 10-Bromodec-1-ene | SynQuest Laboratories [synquestlabs.com]

- 5. This compound CAS#: 62871-09-4 [m.chemicalbook.com]

- 6. This compound | CAS#:62871-09-4 | Chemsrc [chemsrc.com]

IUPAC name and SMILES string for 10-Bromo-1-decene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 10-Bromo-1-decene, a versatile bifunctional molecule utilized in various fields of organic synthesis. It serves as a key building block for introducing a C10 alkenyl chain in the development of novel molecules, including pharmaceutical intermediates and specialized polymers.

Chemical Identifiers

-

IUPAC Name: 10-bromodec-1-ene[1]

-

SMILES String: C=CCCCCCCCCBr[1]

-

CAS Number: 62871-09-4[1]

-

Molecular Weight: 219.16 g/mol

Physicochemical Properties

The following table summarizes the key quantitative data for this compound. This information is critical for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Appearance | Colorless to almost colorless, clear liquid | [2][3] |

| Density | 1.092 g/mL at 25 °C | |

| Boiling Point | 50 °C at 0.3 mmHg | |

| Flash Point | 96.67 °C (206.0 °F) - closed cup | |

| Refractive Index | n20/D 1.4660 | |

| Purity (Assay) | ≥97% | [2] |

Synthesis and Reactivity

This compound is a valuable intermediate due to its two reactive sites: the terminal alkene and the primary alkyl bromide. This allows for orthogonal chemical modifications, making it a popular reagent in multi-step syntheses.

General Synthesis Pathway

The most common laboratory synthesis of this compound involves the bromination of the corresponding alcohol, 9-decen-1-ol (B78377). A prevalent method for this transformation is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄).

Caption: Workflow for the synthesis of this compound via the Appel reaction.

Experimental Protocol: Synthesis from 9-decen-1-ol

The following protocol is a detailed methodology for the synthesis of this compound.[3]

-

Preparation: To a round-bottom flask, add 9-decen-1-ol (10.0 g, 64.1 mmol) and dichloromethane (300 mL).

-

Cooling: Cool the mixture to 0 °C using an ice bath.

-

Addition of Reagents: Subsequently, add triphenylphosphine (21.8 g, 83.1 mmol) and carbon tetrabromide (27.6 g, 83.2 mmol) to the cooled mixture.

-

Reaction: Allow the reaction mixture to warm slowly to room temperature over one hour. Continue stirring for an additional 14 hours.

-

Purification: After the reaction is complete, purify the crude product by silica gel column chromatography, using hexane (B92381) as the eluent.

-

Isolation: Remove the solvent under vacuum to yield this compound as a colorless, transparent liquid (Expected yield: ~100%).

Key Reactions

This compound can be used to synthesize a variety of compounds, including:

-

4′-(9-decenyloxy) biphenyl-4-carboxylic acid methyl ester.

-

9-decenylmagnesium bromide, which can then be used in the preparation of other molecules like (R)-tridec-12-en-2-ol.

-

It can also undergo a reduction reaction with reagents such as 2-propylbenzo[d][2][4]dioxaborole (PBD) and Bu₃SnH to yield 1-decene.

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable building block in several areas:

-

Pharmaceutical Intermediates: It serves as a precursor for synthesizing complex molecules in drug discovery, where its long alkyl chain can be used to modulate lipophilicity.[2]

-

Polymer Chemistry: The terminal alkene can participate in polymerization reactions, leading to the creation of polymers with unique properties.[2]

-

Surface Chemistry: It is used to modify material surfaces to improve properties like adhesion and compatibility, which is valuable in the development of coatings and electronics.[2]

-

Organic Synthesis: It is widely used as a versatile reagent for introducing a brominated C10 chain in the synthesis of novel organic compounds.[2]

Safety and Handling

-

Hazard Classifications: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautionary Statements: Avoid breathing fumes/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). In case of contact with eyes, rinse cautiously with water for several minutes (P305 + P351 + P338).[1]

-

Storage: Keep in a dark place, sealed in a dry, room-temperature environment away from strong oxidizing agents.[2][3]

References

An In-depth Technical Guide to 10-Bromo-1-decene: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Bromo-1-decene is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, featuring a terminal alkene and a primary alkyl bromide, allows for orthogonal chemical modifications, making it a key intermediate in the synthesis of a wide range of compounds, from specialty polymers to complex pharmaceutical intermediates. This guide provides a comprehensive overview of its commercial availability, key chemical properties, detailed synthetic protocols, and significant applications relevant to research and drug development.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, ensuring a stable supply for research and development as well as for larger-scale manufacturing. Purity levels are typically high, with most suppliers offering grades of 95% or greater. Pricing varies depending on the supplier, quantity, and purity.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Available Purities | Notes |

| Sigma-Aldrich (Merck) | ≥97% | A major global supplier with extensive technical data available. |

| Fluorochem | 97% | Offers various pack sizes for research and bulk quantities. |

| TCI America | >95.0% (GC) | Provides detailed specifications and analytical data. |

| Oakwood Chemical | 97% | A reliable source for a wide range of organic building blocks. |

| GM CHEMICAL | ≥97.0% (GC) | Offers industrial scale quantities. |

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below. This data is essential for its effective use in experimental design and for the characterization of its reaction products.

Table 2: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Source |

| CAS Number | 62871-09-4 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₁₉Br | --INVALID-LINK-- |

| Molecular Weight | 219.16 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |

| Boiling Point | 50 °C at 0.3 mmHg | --INVALID-LINK-- |

| Density | 1.092 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index (n²⁰/D) | 1.4660 | --INVALID-LINK-- |

| Purity (typical) | ≥95-97% (GC) | --INVALID-LINK--, --INVALID-LINK-- |

| ¹H NMR | Conforms to structure | Available through spectral databases |

| ¹³C NMR | Conforms to structure | Available through spectral databases |

| IR Spectroscopy | Characteristic peaks for C=C and C-Br | Available through spectral databases |

| Mass Spectrometry | M/z consistent with C₁₀H₁₉Br | Available through spectral databases |

Experimental Protocols

Synthesis of this compound from 9-Decen-1-ol (B78377)

A common and efficient method for the preparation of this compound is the bromination of the corresponding alcohol, 9-decen-1-ol, using a phosphorus tribromide (PBr₃) or a carbon tetrabromide/triphenylphosphine (B44618) system. The latter is presented here.

Materials:

-

9-Decen-1-ol

-

Dichloromethane (DCM), anhydrous

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Silica (B1680970) gel for column chromatography

-

Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add 9-decen-1-ol (1.0 eq).

-

Dissolve the alcohol in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

To the cooled solution, add triphenylphosphine (1.3 eq) and carbon tetrabromide (1.3 eq) portion-wise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with hexane to afford this compound as a colorless liquid.

Synthesis of (R)-tridec-12-en-2-ol via Grignard Reagent of this compound

This compound is a key precursor for the synthesis of (R)-tridec-12-en-2-ol, a building block for certain natural products. This synthesis involves the formation of a Grignard reagent followed by its reaction with propylene (B89431) oxide.

Materials:

-

This compound

-

Magnesium turnings, activated

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Iodine (catalytic amount)

-

(R)-Propylene oxide

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Schlenk flask, dropping funnel, condenser, magnetic stirrer, nitrogen/argon atmosphere

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), place activated magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Add anhydrous THF to cover the magnesium.

-

In a dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous THF.

-

Add a small portion of the this compound solution to the magnesium suspension and gently warm to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).

-

Once initiated, add the remaining this compound solution dropwise, maintaining a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent (9-decenylmagnesium bromide).

-

-

Reaction with Propylene Oxide:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of (R)-propylene oxide (1.1 eq) in anhydrous THF to the Grignard reagent.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield (R)-tridec-12-en-2-ol.

-

Applications in Drug Development and Organic Synthesis

The dual functionality of this compound makes it a highly valuable tool in the synthesis of complex molecules, particularly in the field of drug development where it can be used as a versatile linker.

Role as a Bifunctional Linker in Antibody-Drug Conjugates (ADCs)

In the design of ADCs, a linker connects a potent cytotoxic payload to a monoclonal antibody. This compound can serve as a precursor to more complex heterobifunctional linkers. The terminal alkene can be functionalized to attach to the payload, while the alkyl bromide can be converted to another functional group (e.g., an amine or a thiol) for conjugation to the antibody.

Caption: High-level workflow for the role of a this compound derived linker in ADC assembly.

Synthetic Pathway to a Natural Product Precursor

The synthesis of (R)-tridec-12-en-2-ol from this compound is a key step in the total synthesis of various natural products. The workflow diagram below illustrates this multi-step synthetic transformation.

Caption: Synthetic workflow for (R)-tridec-12-en-2-ol from this compound.

Conclusion

This compound is a commercially accessible and highly versatile chemical intermediate with significant applications in organic synthesis and drug development. Its bifunctional nature allows for a wide range of chemical transformations, making it an invaluable tool for researchers and scientists. The detailed protocols and workflow diagrams provided in this guide are intended to facilitate its effective use in the laboratory and to stimulate further innovation in its application.

An In-depth Technical Guide to the Safety and Handling of 10-Bromo-1-decene

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive safety and handling information for 10-Bromo-1-decene (CAS No: 62871-09-4), a versatile reagent used in organic synthesis for pharmaceuticals, electronics, and fine chemicals.[1] Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of the compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling. The primary hazards are skin, eye, and respiratory irritation.[2] The Globally Harmonized System (GHS) classification is summarized below.

| Classification | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[2][3] |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[2][4] |

GHS Label Elements:

Precautionary Statements (Selected): [2][3][4]

-

P261: Avoid breathing vapors or mist.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉Br | [1][2] |

| Molecular Weight | 219.16 g/mol | [1][2] |

| Appearance | Colorless to light yellow transparent liquid | [1][5] |

| Boiling Point | 238 °C @ 760 mmHg 50 °C @ 0.3 mmHg | [5] [1] |

| Melting Point | -29.6 °C | [5] |

| Flash Point | 94 - 97 °C (closed cup) | [1][5] |

| Density | 1.092 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.4660 | [6] |

| InChI Key | JVVPJOMYWVYPOF-UHFFFAOYSA-N | |

| CAS Number | 62871-09-4 | [1][2][3] |

Experimental Protocols: Handling, Storage, and Disposal

Protocol for Safe Handling

All work involving this compound should be performed with appropriate engineering controls and personal protective equipment to minimize exposure.

Methodology:

-

Engineering Controls: All handling, transfers, and reactions should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[3][7][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:

-

Eye Protection: Chemical splash goggles or a face shield meeting NIOSH (US) or EN 166 (EU) standards.[5][9]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[9][10]

-

Body Protection: A lab coat and closed-toe shoes are mandatory.[10]

-

-

Hygiene: Avoid contact with skin, eyes, and clothing.[3][7] Do not breathe vapors or mists.[5] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3][9] Do not eat, drink, or smoke in the work area.[7]

Protocol for Safe Storage

Proper storage is crucial to maintain the chemical's stability and prevent hazardous situations.

Methodology:

-

Container: Keep the compound in its original, tightly closed container.[5][7]

-

Atmosphere: Due to its air sensitivity, store this compound under an inert atmosphere, such as nitrogen or argon.[1][7]

-

Location: Store in a cool, dry, and well-ventilated area.[7] Large containers (>1 L) should be stored below eye level.[11]

-

Incompatibilities: Segregate from strong oxidizing agents and strong bases.[5][9]

Protocol for Waste Disposal

Waste must be handled as hazardous material in accordance with institutional and national regulations.

Methodology:

-

Collection: Collect waste this compound and contaminated materials in a suitable, closed, and properly labeled hazardous waste container.[5][9]

-

Segregation: As a halogenated hydrocarbon, keep its waste stream separate from non-halogenated solvent waste to potentially reduce disposal costs.[12]

-

Disposal: Dispose of the waste through an approved and licensed waste disposal contractor.[5] Do not dispose of it into the environment or down the drain.[5][9]

Emergency and First-Aid Protocols

Immediate and appropriate action is required in the event of an exposure.

Protocol for First-Aid Measures

Methodology:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][5]

-

Skin Contact: Remove all contaminated clothing and shoes immediately.[5] Wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical attention.[3]

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][5]

-

Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7]

Protocol for Fire-Fighting

Methodology:

-

Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO₂).[3] Alcohol-resistant foam is also effective.[7]

-

Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide gas.[5][9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Protocol for Accidental Release

Methodology:

-

Evacuation & Isolation: Immediately evacuate unnecessary personnel from the spill area.[3][9] Isolate the hazard area.

-

Ventilation: Ensure adequate ventilation.

-

Personal Protection: Responders must wear appropriate PPE, including respiratory protection, gloves, and eye/face protection.[3][7]

-

Containment: Stop the leak if it is safe to do so. Prevent the spill from entering drains or waterways.[7][9]

-

Cleanup: Absorb the spill with an inert, non-combustible material (e.g., sand, dry chemical absorbent).[7][12]

-

Collection: Collect the absorbed material and spilled chemical into a suitable, closed container for hazardous waste disposal.[7][9]

-

Decontamination: Clean the spill area thoroughly.

References

- 1. innospk.com [innospk.com]

- 2. This compound | C10H19Br | CID 543384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chemos.de [chemos.de]

- 5. fishersci.com [fishersci.com]

- 6. 10-溴-1-癸烯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 8. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]

- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. campusoperations.temple.edu [campusoperations.temple.edu]

Navigating the Hazard Profile of 10-Bromo-1-decene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard statements for 10-Bromo-1-decene (CAS No. 62871-09-4). The information herein is curated to assist researchers, scientists, and drug development professionals in the safe handling, use, and assessment of this chemical compound. This guide details its GHS classification, summarizes key physicochemical data, and outlines the standardized experimental methodologies used to determine its hazard profile.

GHS Hazard Classification and Physicochemical Properties

This compound is classified under the GHS with a "Warning" signal word and the GHS07 pictogram, indicating that it can cause less serious health effects.[1][2][3] The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][4]

A summary of the GHS hazard information and key quantitative data for this compound is presented in the tables below.

Table 1: GHS Hazard Statement Summary for this compound

| GHS Classification Element | Code | Statement | Source(s) |

| Signal Word | - | Warning | [1][2][3] |

| Pictogram | GHS07 | Exclamation Mark | [2] |

| Hazard Statements | H315 | Causes skin irritation | [1][2][4] |

| H319 | Causes serious eye irritation | [1][2][4] | |

| H335 | May cause respiratory irritation | [1][2][4] | |

| Hazard Classes | Skin Irrit. 2 | Skin Irritation, Category 2 | [1][2] |

| Eye Irrit. 2 | Serious Eye Damage/Eye Irritation, Category 2 | [1][2] | |

| STOT SE 3 | Specific Target Organ Toxicity - Single Exposure, Category 3 (Respiratory tract irritation) | [1][2] |

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C10H19Br | [1][5] |

| Molecular Weight | 219.16 g/mol | [1][5] |

| Appearance | Colorless transparent liquid | [5] |

| Boiling Point | 50 °C at 0.3 mmHg | [2][5][6] |

| Density | 1.092 g/mL at 25 °C | [2][5][6] |

| Flash Point | 96.67 °C (206.0 °F) - closed cup | [2][3] |

| Refractive Index | n20/D 1.4660 | [2] |

Experimental Protocols for Hazard Determination

The GHS classification of this compound is based on data derived from standardized experimental protocols. While the specific study reports for this compound are not publicly available, the methodologies follow internationally recognized guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD) and the Environmental Protection Agency (EPA). These protocols are designed to ensure data quality and reproducibility.

Skin Irritation Testing

The determination of skin irritation potential (H315) is typically conducted following guidelines such as OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) or OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) .[7][8][9]

-

In Vivo Methodology (OECD TG 404): This method involves applying a single dose of the test substance to a small area of the skin of an animal, typically an albino rabbit.[7][10] The exposure duration is generally up to 4 hours.[7] The site is then observed for signs of erythema (redness) and edema (swelling) at specified intervals over a period of up to 14 days.[7] A substance is classified as a skin irritant (Category 2) if it produces reversible skin damage, with mean scores for erythema or edema at or above a certain threshold in at least 2 of 3 tested animals.[5][11]

-

In Vitro Methodology (OECD TG 439): To reduce animal testing, in vitro methods using a reconstructed human epidermis (RhE) model are increasingly used.[8][9] The test chemical is applied topically to the tissue model.[9] Skin irritation potential is assessed by measuring cell viability after exposure, typically using an MTT assay.[9] A chemical is identified as an irritant (UN GHS Category 2) if the tissue viability is reduced below a defined threshold (≤ 50%).[8][9]

Eye Irritation Testing

The potential for a substance to cause serious eye irritation (H319) is assessed using protocols like OECD Test Guideline 405 (Acute Eye Irritation/Corrosion) .[2][6]

-

In Vivo Methodology (OECD TG 405): This guideline involves the application of a single dose of the substance to the eye of an experimental animal, again, typically an albino rabbit.[2][12] The eyes are then examined for lesions of the cornea, iris, and conjunctiva at specific intervals.[2][6] For a Category 2 classification ("irritating"), the substance must produce reversible changes in the eye, such as corneal opacity, iritis, or conjunctival redness and swelling, that are fully reversible within a 21-day observation period.[1][13][14]

Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)

The classification for respiratory irritation (H335, STOT SE Category 3) is based on a combination of evidence, as there is no single, universally accepted animal model for this specific endpoint.[15]

-

Methodology: Classification is primarily based on reliable evidence from human experience (e.g., occupational exposure data) showing transient irritant effects on the respiratory tract.[16] Animal data from studies such as acute inhalation toxicity tests (OECD Test Guideline 436 ) can also be used.[17] Observations in these studies may include signs of respiratory tract irritation like labored breathing or histopathological evidence of irritation.[16][17] Expert judgment is used to weigh all available evidence.[16]

GHS Classification Workflow Visualization

The following diagram illustrates the logical workflow for the GHS classification of a chemical substance based on its intrinsic hazardous properties.

Caption: GHS classification workflow for this compound.

References

- 1. chemsafetypro.com [chemsafetypro.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. ecetoc.org [ecetoc.org]

- 4. Test No. 467: Defined Approaches for Serious Eye Damage and Eye Irritation | OECD [oecd.org]

- 5. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. nucro-technics.com [nucro-technics.com]

- 7. oecd.org [oecd.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. senzagen.com [senzagen.com]

- 10. nucro-technics.com [nucro-technics.com]

- 11. chemsafetypro.com [chemsafetypro.com]

- 12. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 13. GHS Classification: Serious Eye Damage/Eye Irritation | Inventory Pedia | ChemRadar [chemradar.com]

- 14. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 15. schc.org [schc.org]

- 16. schc.org [schc.org]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Safeguarding Stability: A Technical Guide to the Storage of 10-Bromo-1-decene

For Immediate Release

This technical guide provides an in-depth analysis of the optimal storage conditions required to ensure the stability and purity of 10-Bromo-1-decene, a critical intermediate in pharmaceutical and materials science research. Geared towards researchers, scientists, and professionals in drug development, this document outlines the key factors influencing its degradation and provides detailed protocols for stability assessment.

Core Storage Recommendations

To maintain the integrity of this compound, it is imperative to adhere to specific storage protocols. The primary recommendation is to store the compound in a cool, dry, and dark environment within a tightly sealed container.[1][2] Several sources advocate for the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation.[3] While refrigeration is generally advised, a "freezer-free environment" is also mentioned, suggesting that a controlled cool temperature is preferable to freezing, which may affect the compound's physical state.[3]

Table 1: Summary of Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Cool, controlled temperature (e.g., 2-8°C). Avoid freezing. | To slow down potential degradation reactions.[3] |

| Atmosphere | Inert gas (e.g., Nitrogen, Argon). | To prevent oxidation of the terminal double bond.[3] |

| Light | Store in the dark or in an amber-colored container. | To prevent photolytic decomposition initiated by UV light. |

| Moisture | Tightly sealed container in a dry environment. | To prevent hydrolysis of the alkyl bromide. |

| Incompatible Materials | Store away from strong oxidizing agents and strong bases. | To prevent unwanted chemical reactions.[3] |

Potential Degradation Pathways

The bifunctional nature of this compound, containing both a terminal alkene and a primary alkyl bromide, makes it susceptible to several degradation pathways. Understanding these pathways is crucial for developing effective stabilization strategies.

Oxidative Degradation

The terminal double bond is susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities. This can lead to the formation of various oxidation products, including epoxides, aldehydes, ketones, and carboxylic acids. Ozonolysis, a reaction with ozone, can cleave the double bond to yield nonanal (B32974) and formaldehyde.[4]

Hydrolysis

The primary alkyl bromide can undergo nucleophilic substitution by water (hydrolysis), although this reaction is generally slow for primary alkyl bromides at neutral pH. The presence of basic impurities can accelerate this process, leading to the formation of 9-decen-1-ol (B78377) and hydrobromic acid.

Photolytic Decomposition

Alkyl bromides are known to be sensitive to ultraviolet (UV) light.[5] Absorption of UV radiation can lead to the homolytic cleavage of the carbon-bromine bond, generating a bromine radical and a decenyl radical. These highly reactive radicals can then initiate a cascade of further reactions, including polymerization and the formation of various byproducts.

Diagram 1: Key Degradation Pathways for this compound

Caption: Major degradation routes for this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound under various conditions, a well-defined experimental protocol is necessary. The following methodologies, adapted from general guidelines for stability testing of chemical reagents, can be employed.

Sample Preparation and Storage

-

Aliquotting: Upon receipt, divide the bulk sample of this compound into smaller, single-use aliquots in amber glass vials.

-

Inerting: Before sealing, flush each vial with a stream of dry nitrogen or argon gas for approximately 1-2 minutes to displace any air.

-

Sealing: Tightly seal the vials with appropriate caps (B75204) containing a chemically resistant septum or liner.

-

Storage Conditions: Store the aliquots under a range of controlled conditions to be tested (e.g., 2-8°C, room temperature, elevated temperature, exposure to fluorescent light, etc.).

Analytical Methods for Purity Assessment

The purity of this compound should be monitored over time using validated, stability-indicating analytical methods.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: GC-MS is a highly sensitive technique for separating and identifying volatile compounds. It can be used to quantify the parent compound and detect the formation of volatile degradation products.

-

Methodology:

-

Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., hexane).

-

Develop a GC method with a suitable temperature program to achieve good separation of the parent peak from any potential impurities. A non-polar or medium-polarity capillary column is typically suitable.

-

Analyze an initial sample (time-zero) to establish the initial purity profile.

-

At predetermined time points, withdraw an aliquot from each storage condition, prepare a sample, and analyze it using the established GC-MS method.

-

Assess stability by monitoring the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

-

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: ¹H and ¹³C NMR spectroscopy can provide detailed structural information and can be used for quantitative analysis (qNMR) to determine the purity of the sample.

-

Methodology:

-

Dissolve a precisely weighed amount of the this compound sample and a known amount of a stable internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃).

-

Acquire a quantitative ¹H NMR spectrum.

-

Integrate the characteristic signals of this compound (e.g., the terminal vinyl protons) relative to the signal of the internal standard.

-

Repeat this measurement at subsequent time points for samples from each storage condition.

-

Calculate the percentage of degradation by comparing the relative integration values over time.

-

Diagram 2: Experimental Workflow for Stability Testing

Caption: Workflow for assessing the stability of this compound.

Conclusion

The stability of this compound is critical for its successful application in research and development. By adhering to the recommended storage conditions of a cool, dry, dark, and inert environment, the degradation of this valuable chemical intermediate can be minimized. Regular monitoring of purity using robust analytical techniques such as GC-MS and NMR is essential to ensure its quality over time. The implementation of a systematic stability testing protocol will provide researchers with the confidence needed to obtain reliable and reproducible results in their scientific endeavors.

References

The Discovery and Synthesis of 10-Bromo-1-decene: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction

10-Bromo-1-decene is a valuable bifunctional molecule in organic synthesis, featuring a terminal alkene and a primary alkyl bromide. This structure allows for orthogonal functionalization, making it a versatile building block in the synthesis of polymers, pharmaceuticals, and other complex organic molecules.[1] The terminal double bond is amenable to a variety of transformations, including polymerization, metathesis, and hydroboration, while the bromo- functionality is a useful handle for nucleophilic substitution and organometallic coupling reactions. This technical guide provides a comprehensive review of the discovery and synthesis of this compound, with a focus on detailed experimental protocols and comparative data.

Discovery

While a singular, seminal "discovery" paper for this compound is not readily apparent in the surveyed literature, its synthesis is rooted in well-established methodologies for the conversion of alcohols to alkyl bromides. The primary precursor for its synthesis is 9-decen-1-ol (B78377). The common methods for this transformation, the Appel reaction and the use of phosphorus tribromide, were developed and refined over the mid to late 20th century. The application of these methods to ω-alkenols like 9-decen-1-ol would have been a logical extension of this existing chemistry. Therefore, the "discovery" of this compound can be seen as an outcome of the broader development of synthetic organic chemistry rather than a targeted discovery of a novel compound.

Synthetic Methodologies

The two predominant methods for the synthesis of this compound from 9-decen-1-ol are the Appel reaction, using triphenylphosphine (B44618) and carbon tetrabromide, and direct bromination with phosphorus tribromide.

Appel-Type Reaction with Triphenylphosphine and Carbon Tetrabromide

This method is a reliable and high-yielding route to this compound. The reaction proceeds via the formation of a phosphonium (B103445) salt from triphenylphosphine and carbon tetrabromide, which then activates the alcohol for nucleophilic attack by the bromide ion.

Reaction Pathway:

Caption: Synthetic pathway for this compound via the Appel reaction.

Detailed Experimental Protocol: [2]

-

Materials:

-

9-decen-1-ol (10.0 g, 64.1 mmol)

-

Dichloromethane (B109758) (300 mL)

-

Triphenylphosphine (21.8 g, 83.1 mmol)

-

Carbon tetrabromide (27.6 g, 83.2 mmol)

-

Hexane (B92381) (for column chromatography)

-

-

Procedure:

-

To a round bottom flask, add 9-decen-1-ol (10.0 g, 64.1 mmol) and dichloromethane (300 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Add triphenylphosphine (21.8 g, 83.1 mmol) and carbon tetrabromide (27.6 g, 83.2 mmol) to the cooled mixture.

-

Allow the reaction mixture to slowly warm to room temperature over a period of 1 hour.

-

Continue stirring for 14 hours at room temperature.

-

Upon completion of the reaction, purify the mixture by silica gel column chromatography using hexane as the eluent.

-

Remove the solvent under vacuum to yield the final product.

-

-

Yield: 14.0 g (63.9 mmol), 100% as a colorless transparent liquid.[2]

Bromination with Phosphorus Tribromide (PBr₃)

This is another common and effective method for converting primary alcohols to alkyl bromides. The reaction involves the formation of a phosphorous ester intermediate, which is then displaced by a bromide ion in an Sₙ2 reaction.[3][4]

Reaction Pathway:

Caption: Synthesis of this compound using Phosphorus Tribromide.

Detailed Experimental Protocol (General Procedure for Primary Alcohols):

While a specific detailed protocol for this compound was not found in the surveyed literature, a general procedure for the bromination of primary alcohols with PBr₃ is as follows. This can be adapted for the synthesis of this compound.

-

Materials:

-

9-decen-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the 9-decen-1-ol in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (approximately 0.33-0.40 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Carefully pour the reaction mixture over ice water to quench the reaction.

-

Separate the organic layer. Wash the organic layer successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure.

-

Data Summary

The following tables summarize the key quantitative data for this compound and its synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 62871-09-4 | [2] |

| Molecular Formula | C₁₀H₁₉Br | [2] |

| Molecular Weight | 219.16 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 50 °C / 0.3 mmHg | [2] |

| Density | 1.092 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.4660 | [2] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹³C NMR | Spectra available | [5] |

| Mass Spec (GC-MS) | Spectra available | [5] |

| FT-IR | Spectra available | [5] |

| FT-Raman | Spectra available | [5] |

Table 3: Comparison of Synthetic Protocols

| Parameter | Appel-Type Reaction | PBr₃ Bromination |

| Starting Material | 9-decen-1-ol | 9-decen-1-ol |

| Key Reagents | PPh₃, CBr₄ | PBr₃ |

| Solvent | Dichloromethane | Diethyl ether or Dichloromethane |

| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | ~15 hours | 1-4 hours |

| Workup/Purification | Silica gel column chromatography | Aqueous workup, distillation |

| Reported Yield | 100%[2] | Typically high for primary alcohols |

| Byproducts | Triphenylphosphine oxide, Bromoform | Phosphorous acid |

Experimental Workflow

The general workflow for the synthesis and purification of this compound from 9-decen-1-ol is depicted below.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion